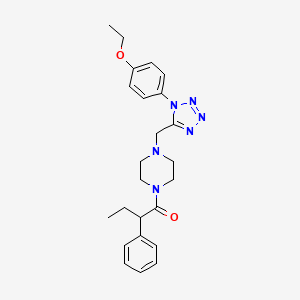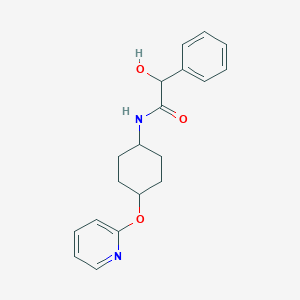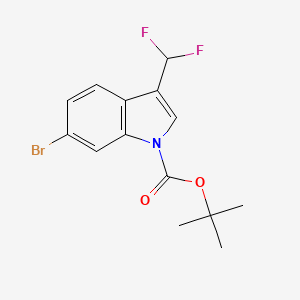
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound featuring multiple functional groups, including a tetrazole, piperazine, and phenyl groups
Preparation Methods
Synthetic Routes:
Synthesis of 4-ethoxyphenyl-1H-tetrazole: The synthesis begins with 4-ethoxyphenylhydrazine, which undergoes a cyclization reaction with sodium azide to yield 4-ethoxyphenyl-1H-tetrazole.
Formation of Piperazine Derivative: The tetrazole derivative is then reacted with a piperazine derivative under mild conditions to form the piperazinyl compound.
Final Coupling Reaction: The resulting piperazine derivative is further reacted with 2-phenylbutan-1-one under appropriate conditions to yield the final product.
Industrial Production Methods:
Industrial-scale synthesis would likely involve optimization of the above reactions to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the application of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl or piperazine groups.
Reduction: Reduction reactions might target the ketone group or the tetrazole ring.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products:
Oxidation: Potential products include oxidized derivatives of the phenyl or piperazine groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives at the phenyl or piperazine positions.
Scientific Research Applications
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one has been explored in various fields of scientific research due to its structural properties.
Chemistry:
Catalysis: The compound's structure could be utilized as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Its functional groups make it an interesting candidate for synthetic transformations in complex molecule construction.
Biology and Medicine:
Pharmacological Potential: The compound's unique structure may exhibit biological activities, making it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Biochemical Studies: It can be used in studies to understand the interaction of complex organic molecules with biological targets.
Industry:
Materials Science:
Agrochemicals: Exploration as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one exerts its effects involves its interaction with specific molecular targets.
Molecular Targets:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptor sites, potentially modulating biological responses.
Pathways Involved:
Signal Transduction: Influence on cellular signaling pathways, which can alter cell behavior and function.
Gene Expression: Possible effects on the regulation of gene expression, leading to changes in protein synthesis and cellular activity.
Comparison with Similar Compounds
1-(4-(1H-Tetrazol-5-yl)-1-phenyl-3-(4-piperazin-1-yl)propan-1-one: Similar in structure but lacks the ethoxyphenyl group, which may alter its biological activity.
2-(4-(1H-Tetrazol-5-yl)-1-phenylbutan-1-one: Contains the tetrazole and phenyl groups but does not have the piperazine moiety, potentially affecting its reactivity and applications.
1-(4-(1H-Tetrazol-5-yl)methyl)piperazine: Shares the tetrazole and piperazine groups but lacks the additional phenyl and butanone components, which may influence its overall properties.
This compound's unique combination of functional groups and its potential for diverse applications in various fields make it a compound of significant interest for scientific research and industrial use.
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-22(19-8-6-5-7-9-19)24(31)29-16-14-28(15-17-29)18-23-25-26-27-30(23)20-10-12-21(13-11-20)32-4-2/h5-13,22H,3-4,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMODIDBEEITGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2873200.png)
![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)
![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)
![3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2873205.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)
![8-(butan-2-yl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873210.png)
![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)
![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2873213.png)

